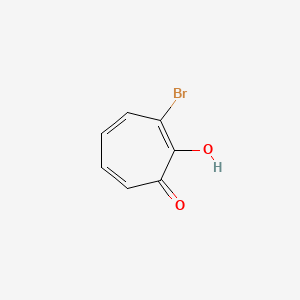

3-Bromotropolone

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZVMMDEDBKUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=O)C=C1)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196629 | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 3-bromo-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4584-68-3, 15084-15-8 | |

| Record name | 3-Bromo-2-hydroxy-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 3-bromo-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromotropolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC32258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 3-bromo-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 3 Bromotropolone

Established Synthetic Pathways to 3-Bromotropolone

While specific, highly optimized synthetic routes focusing solely on the direct preparation of this compound from unsubstituted tropolone (B20159) (PubChem CID: 10789) are not extensively detailed in readily available literature snippets, its existence and utility as a starting material in various reactions imply established synthetic access fishersci.nlmolaid.comoup.com. General approaches to brominated tropolones involve direct bromination or multi-step syntheses from precursor molecules.

Direct Bromination Approaches: Regioselectivity and Optimization Strategies

Direct bromination of tropolone or its derivatives can lead to brominated products, with the regioselectivity being a significant challenge. The distribution of bromotropolones is highly dependent on the amount of bromine used nih.gov. For instance, electrophilic bromination of 2-methoxycyclohepta-2,4,6-trien-1-one has been shown to introduce a bromine atom at the 5-position, but competing bromination at positions 3 or 7 may occur Current time information in Bangalore, IN.. Regioselectivity can be influenced by the presence of directing groups (e.g., methoxy), steric hindrance (e.g., bulky solvents), and reaction temperature Current time information in Bangalore, IN.gla.ac.uk. Optimization strategies include conducting reactions at low temperatures (e.g., 0–5°C) and under inert atmospheres to mitigate side reactions like over-bromination Current time information in Bangalore, IN.. N-Bromosuccinimide (NBS, PubChem CID: 67184) is a common brominating agent used in organic chemistry, capable of radical substitution, electrophilic addition, and electrophilic substitution reactions fishersci.atmissouri.edu. It has been noted that NBS can provide tropolone directly along with other brominated tropolones nih.gov. Achieving specific bromination at the 3-position often necessitates careful control of these factors or the use of pre-functionalized tropolone precursors designed to direct substitution.

Functional Group Interconversions and Post-Synthetic Modifications of this compound

The bromine atom and the tropolone's inherent functional groups (carbonyl and hydroxyl) offer multiple sites for strategic derivatization of this compound.

Reactions at the Bromine Center: Nucleophilic Substitutions and Cross-Coupling Reactions

The bromine atom at the 3-position of this compound serves as a key leaving group for various transformations.

Nucleophilic Substitutions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. For instance, the reaction of this compound with methylamine (B109427) has been reported oup.com. In general, nucleophilic substitution reactions involve an electron-rich nucleophile replacing a functional group (the leaving group) in an electron-deficient molecule (the substrate) nih.govresearchgate.netbyjus.com. The reactivity and regioselectivity of such reactions on tropolone derivatives can be influenced by the nature of the nucleophile and the base employed researchgate.net.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the bromine center. Bromotropolones are known to participate in these reactions nih.govlookchem.com. Common cross-coupling reactions applicable to bromotropolones include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., arylboronic acids) with an organic halide (like this compound) in the presence of a palladium catalyst and a base molaid.comorganic-chemistry.org.

Stille Coupling: This involves the coupling of an organotin compound with an organic halide molaid.commdpi.com.

Negishi Coupling: This reaction uses organozinc compounds as coupling partners molaid.commdpi.com.

Sonogashira Coupling: This is used for forming carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide molaid.comresearchgate.net.

Heck Reaction: This involves the coupling of an aryl or vinyl halide with an alkene molaid.comresearchgate.net.

These reactions enable the introduction of diverse organic fragments, leading to a wide array of functionalized tropolone derivatives.

Modifications of the Carbonyl Moieties and Hydroxyl Group: Esterification, Etherification, and Amide Formation

Tropolones possess a unique tautomeric system involving their carbonyl and hydroxyl groups, which allows for various modifications wikipedia.orgnih.gov.

Esterification: The hydroxyl group of tropolone is acidic (pKa ~6.7) and can be esterified wikipedia.orgchemrxiv.org. Esterification reactions typically involve the reaction of an alcohol (the hydroxyl group of tropolone) with a carboxylic acid, acid anhydride, or acid chloride mdpi.comnih.gov. Tropolonate salts, formed by deprotonating the hydroxyl group, can act as nucleophilic catalysts for esterification reactions, promoting the coupling of alcohols with carboxylic acid anhydrides or chlorides chemrxiv.org.

Etherification: The hydroxyl group can also be converted into an ether. SN2-type etherifications of the tropolone hydroxyl group have been performed, with regioselectivity influenced by the base type, solvent, and the structure of the alkyl bromide used tandfonline.comresearchgate.netnih.gov. For example, the use of inorganic bases like NaH or K2CO3 can favor the formation of certain ether products tandfonline.comnih.gov.

Amide Formation: While this compound itself doesn't directly contain an amine group for amide formation, its carbonyl moiety or derivatives can be involved in amide synthesis. Amides are commonly prepared from carboxylic acids or their derivatives (e.g., acyl chlorides, esters) by reaction with amines wikipedia.orgnih.govresearchgate.netkhanacademy.org. In the context of tropolone chemistry, "troponyl alkylglycinate amides" have been synthesized through standard peptide coupling conditions, indicating that tropolone-containing structures can be incorporated into amides nih.govacs.org. Passerini-type couplings with tropolone have also been reported to form alpha-aryloxy amide derivatives researchgate.net.

Data Tables

Due to the nature of the search results, which provide general methodologies and examples rather than specific quantitative data for this compound's synthesis and reactions, a comprehensive interactive data table with precise yields and conditions for each transformation of this compound is not feasible. However, the qualitative information regarding reaction types and key reagents is summarized in the text above.

Mechanistic Reactivity Investigations and Reaction Pathways of 3 Bromotropolone

Redox Chemistry of 3-Bromotropolone and Related Electron Transfer Processes

The redox chemistry of tropolones, including this compound, is an area of interest due to their unique electronic structure and their ability to participate in electron transfer reactions. Tropolone (B20159) itself can be conceptualized as a seven-membered analog of redox-active dioxolenes, a class of compounds that includes catechol, semiquinone, and quinone, all known for their reversible redox properties rsc.org. This inherent characteristic suggests that tropolone derivatives, such as this compound, may also exhibit distinct redox behaviors.

General studies on tropolone derivatives indicate their capacity to engage in redox processes, often influenced by their ability to chelate metal ions. For instance, some tropolones have been shown to act as iron-chelating agents, with their biological activity potentially dependent on their interaction with iron, implying involvement in redox pathways related to metal complexation nih.gov. Furthermore, certain tropolone derivatives have demonstrated reversible ligand-centered redox events under oxidizing conditions, highlighting the potential for electron transfer within the tropolone scaffold itself researchgate.net. Electrochemical methods, such as cyclic voltammetry, are commonly employed to investigate these redox properties by measuring current responses to varying electrode potentials, thereby revealing oxidation and reduction processes and their associated potentials gla.ac.uklibretexts.orgalbert.iorsc.orgmdpi.comcognitoedu.orgrsc.orgmdpi.com.

While the broader class of tropolones exhibits diverse redox activities, detailed and specific research findings focusing solely on the intrinsic redox chemistry and electron transfer processes of this compound itself are not extensively documented in the readily available literature. One mention indicates that a bromotropolone compound, referred to as "3," exhibits "four stepwise redox couples in the electrochemical" analysis researchgate.net. However, the specific potentials for these redox couples or the detailed mechanistic pathways of electron transfer for this compound are not elaborated upon in the provided search results. This suggests that while this compound possesses the structural characteristics for redox activity, comprehensive studies detailing its precise oxidation and reduction potentials, reversibility, and the nature of the electron transfer processes (e.g., one-electron vs. multi-electron transfers, radical intermediates) are not widely reported.

The presence of the bromine substituent on the tropolone ring would inherently influence the electron density distribution, potentially altering the ease of oxidation or reduction compared to unsubstituted tropolone or other halogenated derivatives. Halogen atoms, being electronegative, can exert inductive effects that might stabilize or destabilize radical intermediates or charged species formed during electron transfer, thereby affecting the redox potentials. However, without specific experimental data, the exact nature and magnitude of these effects for this compound remain to be fully elucidated.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromotropolone and Its Derivatives

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed for the precise determination of molecular formulas based on exact mass measurements. For 3-Bromotropolone and its derivatives, HRMS is instrumental in confirming the elemental composition of synthesized compounds. For instance, in studies involving the synthesis of novel 5-bromotropono[c]pyrazole derivatives from 3-acetyl-5-bromotropolone, HRMS (ESI) data were acquired using instruments such as a Bruker micrOTOF-Q 125 high-resolution mass spectrometer tubitak.gov.tr. The structures of these newly synthesized compounds were characterized by spectral data, including HRMS, confirming their molecular identities researchgate.net.

For this compound (C₇H₅BrO₂), predicted mass-to-charge ratio (m/z) values for common adducts provide a reference for HRMS analysis uni.lu.

Table 1: Predicted HRMS Adducts for this compound (C₇H₅BrO₂)

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 200.95458 |

| [M+Na]⁺ | 222.93652 |

| [M+NH₄]⁺ | 217.98112 |

| [M+K]⁺ | 238.91046 |

| [M-H]⁻ | 198.94002 |

| [M+Na-2H]⁻ | 220.92197 |

| [M]⁺ | 199.94675 |

| [M]⁻ | 199.94785 |

Data source: PubChemLite - this compound (C7H5BrO2) uni.lu

These predicted values are crucial for confirming the molecular formula of this compound and its derivatives during synthesis and characterization.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem Mass Spectrometry (MS/MS) provides valuable information regarding the structural connectivity and fragmentation pathways of a molecule. By fragmenting selected precursor ions and analyzing the resulting product ions, MS/MS can elucidate the substructures present within a compound. While HRMS is used for confirming the molecular formula of 3-acetyl-5-bromotropolone and its derivatives researchgate.net, specific detailed research findings on the MS/MS fragmentation patterns for this compound itself were not extensively detailed in the provided search results. However, MS/MS generally plays a vital role in the comprehensive structural inference of complex organic molecules, including halogenated tropolones, by revealing characteristic bond cleavages and rearrangements.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and investigating intermolecular and intramolecular interactions, such as hydrogen bonding. For tropolone (B20159) derivatives, the presence of hydroxyl (-OH) and carbonyl (C=O) groups, along with the seven-membered ring system, gives rise to characteristic vibrational modes.

Studies involving 3-acetyl-5-bromotropolone and its derivatives have utilized IR spectroscopy for characterization. For instance, IR spectra of these compounds were obtained in KBr pellets using a Shimadzu FTIR-8400S spectrophotometer, covering the range of 400–4000 cm⁻¹ tubitak.gov.tr. This range allows for the detection of key functional group vibrations.

Tropolone (PubChem CID: 10789) nih.gov is known to exhibit intramolecular hydrogen bonding between its hydroxyl and carbonyl groups, which significantly influences its vibrational spectrum researchgate.net. The presence of bromine in this compound would likely affect the electron density distribution and, consequently, the strength and vibrational frequencies associated with this intramolecular hydrogen bond. While the provided search results confirm the application of IR spectroscopy for tropolone derivatives tubitak.gov.tr, specific detailed IR or Raman peak assignments for this compound, which would highlight its unique functional group vibrations and hydrogen bonding characteristics, were not explicitly available.

Electronic Spectroscopy (UV-Vis) for Electronic Transition and Aromaticity Probes

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is crucial for investigating the electronic transitions and aromaticity of conjugated systems like tropolones. The characteristic deep blue coloration of non-benzenoid aromatic hydrocarbons such as azulene, which shares structural similarities with tropolones in terms of non-benzenoid aromaticity, is reflected in their UV-Vis spectra, showing distinct Q and Soret bands researchgate.netepdf.pub.

Tropolone itself exhibits complex excited-state dynamics due to the presence of multiple energetically close-lying singlet excited states, specifically S1(1ππ), S2(2ππ), and S3(1nπ*). Photoexcitation of tropolone leads to rapid internal conversion among these states researchgate.net. This intricate electronic structure contributes to its unique spectroscopic profile. The aromaticity of tropolone and its derivatives can be probed through electronic spectroscopy, often complemented by computational methods like the Nuclear Independent Chemical Shift (NICS) criterion researchgate.net.

While UV-Vis spectroscopy is a standard tool for characterizing tropolone compounds and their electronic properties researchgate.netresearchgate.netepdf.pubresearchgate.net, specific detailed research findings, including absorption maxima (λmax) and molar absorptivity (ε) values for this compound, were not explicitly provided in the search results. Nevertheless, the technique remains fundamental for understanding the electronic structure, conjugation, and aromatic character of this compound.

Computational Chemistry and Theoretical Modeling of 3 Bromotropolone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost that makes it ideal for studying molecules like 3-Bromotropolone. stackexchange.com DFT methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the molecule's electron distribution (electronic structure). tue.nlyoutube.com

For tropolone (B20159) and its derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide reliable results. nih.gov In a study of the parent tropolone molecule, extensive calculations confirmed that the ground state possesses a planar global minimum. nih.gov For this compound, geometry optimization would similarly be expected to yield a planar seven-membered ring structure. The optimization process iteratively adjusts atomic coordinates to find the lowest energy conformation. mdpi.com The presence of the bromine atom at the C3 position would introduce specific changes to the local geometry, such as elongation of the C-Br bond and minor adjustments to adjacent C-C bond lengths and angles compared to unsubstituted tropolone.

| Parameter | Bond/Angle | Calculated Value (CCSD/aug-cc-pVDZ) nih.gov | Expected Influence of 3-Bromo Substitution |

|---|---|---|---|

| Bond Length | C=O | 1.262 Å | Minor change due to inductive effects |

| Bond Length | C-OH | 1.365 Å | Minor change due to inductive effects |

| Bond Length | O-H | 0.975 Å | Minimal change |

| Bond Length | C-C (average) | ~1.40 Å | Localized changes near the C3 position |

| Distance | O...O | 2.53 Å | Slight modification affecting hydrogen bonding |

Tropolone and its parent compound, tropone (B1200060), are classic examples of non-benzenoid aromatic systems. wikipedia.org Their aromatic character arises from a planar, cyclic, conjugated system containing 6 π-electrons, which formally satisfies Hückel's rule when considering the contribution of a resonance structure with a positively charged tropylium (B1234903) ring and a negatively charged oxygen atom. wikipedia.orgslideshare.net

Computational methods are crucial for quantifying this aromaticity. One common technique is the calculation of Nucleus-Independent Chemical Shifts (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. nih.gov For tropone, NICS calculations have confirmed its modest aromaticity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comtaylorandfrancis.comlibretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). taylorandfrancis.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. schrodinger.com A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. irjweb.comresearchgate.net For this compound, DFT calculations would be used to determine the energies and spatial distributions of these frontier orbitals. The bromine atom would influence the energy levels and the localization of the HOMO and LUMO, thereby affecting the molecule's reactivity profile. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's chemical behavior. nih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for finding stationary points on a potential energy surface (like stable molecules and transition states), Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a collection of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment over time.

For this compound, an MD simulation could provide critical insights into its conformational dynamics. This would be particularly useful for studying the intramolecular hydrogen bond between the carbonyl and hydroxyl groups, including the dynamics of proton transfer. Furthermore, by placing the this compound molecule in a simulation box with solvent molecules (e.g., water), MD can be used to study intermolecular interactions. This would reveal information about hydrogen bonding between the solute and solvent, the structure of the solvation shell, and how the molecule diffuses in the liquid phase. Such simulations are essential for understanding how the molecule behaves in a realistic chemical environment.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, especially DFT, are powerful tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these calculations can identify the lowest energy path from reactants to products. A key objective is to locate the transition state (TS)—the highest energy point along the reaction coordinate, which corresponds to the activation energy barrier of the reaction. fossee.in

For tropolone derivatives, computational studies have explored various reactions, including cycloadditions like the Diels-Alder reaction. nih.govrsc.orgacs.org In these studies, DFT calculations are used to optimize the geometries of reactants, products, intermediates, and transition states. For a potential reaction involving this compound, such as a nucleophilic substitution or a cycloaddition, quantum chemical calculations would be performed to:

Propose a plausible reaction pathway.

Calculate the geometry of the transition state structure.

Perform a frequency calculation to confirm the TS (which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

These calculations would reveal whether a proposed reaction is kinetically and thermodynamically favorable and provide a detailed atomic-level picture of how bonds are broken and formed. nih.govrsc.org

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule. These in silico predictions can be compared with experimental spectra to validate both the computational model and the experimental structure assignment. nih.govnih.gov

NMR Spectroscopy: The chemical shifts (δ) of nuclei like ¹H and ¹³C can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra are powerful tools for structural elucidation. nih.govnmrdb.org

Infrared (IR) Spectroscopy: DFT frequency calculations not only identify stable structures (zero imaginary frequencies) and transition states (one imaginary frequency) but also predict the vibrational frequencies and intensities of the molecule. arxiv.org This generates a theoretical IR spectrum that shows the characteristic stretching and bending modes (e.g., C=O stretch, O-H stretch, C-Br stretch) for this compound.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). arxiv.orgnih.govresearchgate.net These calculations provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the HOMO-LUMO gap and other electronic excitations. arxiv.orgnih.gov

For tropolone, TD-DFT calculations have been used to investigate its electronic transitions. nih.govaip.org A similar approach for this compound would predict its UV-Vis spectrum, with the bromine substituent expected to cause a slight shift in the absorption bands compared to the parent molecule.

Strategic Applications of 3 Bromotropolone in Advanced Organic Synthesis Research

Role as a Key Building Block in Complex Natural Product Synthesis

3-Bromotropolone serves as a crucial building block in the synthesis of complex natural products, particularly those containing tropolone (B20159) or related seven-membered ring systems. The inherent modularity of natural products, often biosynthesized through iterative coupling of bifunctional building blocks, suggests that many can be systematically constructed in the laboratory. nih.gov Tropolones, including brominated derivatives, are found in numerous natural products, and their synthesis often involves strategies that incorporate or modify the tropolone moiety. nih.gov

For instance, the bromine atom in this compound offers a handle for various cross-coupling reactions, such as palladium-catalyzed methoxycarbonylation, which can then be followed by hydrolysis to yield carboxylic acid derivatives. researchgate.net This allows for the introduction of new functionalities and the expansion of the molecular scaffold, mimicking the intricate pathways observed in natural biosynthesis. The ability to introduce substituents and modify the tropolone core makes this compound a valuable intermediate for accessing diverse natural product analogues.

Utilization in Heterocyclic Chemistry and Annulation Reactions

The unique structure of this compound makes it a valuable reagent in heterocyclic chemistry, particularly in annulation reactions where new rings are formed onto an existing molecular framework. Quinolines, a versatile class of nitrogen heterocycles, can be synthesized through reactions involving tropolone derivatives. researchgate.net For example, the Pfitzinger reaction, traditionally used for quinoline (B57606) synthesis, has been successfully applied to troponoid compounds like 3-acetyltropolone or 3-acetyl-5-bromotropolone with various isatins to yield novel 2-tropolonyl substituted quinoline-4-carboxylic acids. researchgate.net This represents a pioneering application of the Pfitzinger reaction in the troponoid field, highlighting the potential of bromotropolones in constructing complex heterocyclic systems.

Annulation reactions, including (3+2) and (4+2) cycloadditions, are powerful tools for constructing diverse chiral heterocyclic frameworks. While direct examples with this compound are less common in the provided search results, the broader field of annulation reactions often utilizes brominated precursors or functionalities that can be introduced via such compounds. nih.govrsc.org The electrophilic nature of the bromine and the reactive tropolone ring can facilitate such cyclization processes, leading to the formation of fused or spirocyclic systems.

Table 1: Examples of Annulation Reactions in Heterocyclic Synthesis

| Annulation Type | Reactants (General) | Product Type (General) | Key Features | Reference |

| (3+3) Annulation | 2,3-Dioxopyrrolidines, 3-Alkylidene Oxindoles | Fused Dihydropyrrolidone Derivatives | High yields, excellent stereoselectivities, vinylogous Michael addition, intramolecular aldol (B89426) cyclization. nih.gov | nih.gov |

| (4+2) Annulation | 2,3-Dioxopyrrolidines, 3-Alkylidene Oxindoles | Fused Tricyclic Pyran Derivatives | High yields, excellent stereoselectivities, vinylogous Michael addition, intramolecular oxa-Michael cyclization. nih.gov | nih.gov |

| (3+2) Annulation | 4-Bromo pyrazolones, Benzofuran-derived azadienes | Pyrazole Fused Spiroketals | Stereoselective, mild conditions, fast reaction rate, potential for asymmetric catalysis. rsc.org | rsc.org |

Precursor in Catalyst Design and Development

This compound, or its derivatives, can serve as a precursor in the design and development of novel catalysts, particularly as ligands for organometallic and asymmetric catalysis. The presence of both oxygen and bromine atoms provides multiple coordination sites and opportunities for further functionalization, enabling the tuning of electronic and steric properties crucial for catalytic activity. youtube.com

Ligand Design for Organometallic Catalysis

Organometallic catalysts, which involve metal-carbon bonds, are pivotal in various synthetic transformations due to their unique reactivity and ability to undergo reactions like oxidative addition, migratory insertion, and reductive elimination. iitd.ac.inlibretexts.orgsolubilityofthings.com The design of ligands is critical in controlling the activity, selectivity, and stability of these catalysts. youtube.comsioc.ac.cn Tropolone-based ligands, with their rigid seven-membered ring and chelating oxygen atoms, can form stable complexes with transition metals. The bromine atom in this compound offers a site for further modification, allowing for the introduction of various functionalities that can influence the electronic environment around the metal center or provide steric hindrance to control selectivity. While specific examples of this compound as a direct ligand for organometallic catalysis were not found in the immediate search, its structural characteristics make it a promising scaffold for developing new ligand systems, particularly those aiming for specific coordination geometries or redox properties.

Application in Asymmetric Catalysis Research

Asymmetric catalysis is a field focused on synthesizing chiral molecules with high enantioselectivity, which is crucial for pharmaceutical and fine chemical industries. frontiersin.orgnih.gov Chiral ligands are fundamental to achieving enantiocontrol in these reactions. sioc.ac.cn The inherent asymmetry that can be introduced into tropolone derivatives, combined with the reactive handles provided by the bromine atom, suggests potential for this compound in asymmetric catalyst design. For instance, modifying this compound to incorporate chiral auxiliaries or to serve as a chiral scaffold for metal coordination could lead to novel asymmetric catalysts. Research in this area often involves the development of new chiral phosphine (B1218219) ligands or bifunctional catalysts that can induce chirality transfer in various reactions. nih.gov The unique electronic and steric properties of tropolones could be exploited to create effective chiral environments around a metal center, enabling enantioselective transformations.

Scaffold for the Development of Novel Organic Materials

The unique conjugated system of the tropolone ring, combined with the presence of a reactive bromine atom, positions this compound as a potential scaffold for the development of novel organic materials. Organic materials often rely on specific molecular architectures that impart desired electronic, optical, or mechanical properties.

Monomers for Polymer Synthesis

Polymers are large macromolecules composed of repeating monomer units. khanacademy.orgopenstax.org The synthesis of polymers from monomers can occur through various mechanisms, including addition polymerization and condensation polymerization. libretexts.orgsathyabama.ac.in The bromine atom on this compound could potentially serve as a site for polymerization, either directly in condensation reactions (e.g., if functionalized to form a di- or poly-functional monomer) or through radical or metal-catalyzed coupling reactions. While direct examples of this compound as a monomer for polymer synthesis were not explicitly found, its potential lies in its ability to be functionalized into a monomer with polymerizable groups. For instance, the bromine could be replaced with a vinyl group or other reactive functionalities suitable for addition polymerization, or the hydroxyl groups could be utilized in condensation polymerization to form polyesters or polyethers with integrated tropolone units. Such polymers could exhibit interesting properties due to the aromatic and chelating nature of the tropolone moiety.

Table 2: General Polymerization Types and Monomer Requirements

| Polymerization Type | Monomer Characteristics | Example Monomer | Example Polymer | Reference |

| Addition Polymerization | Contains at least one C=C double bond. | Ethylene | Polyethylene | libretexts.orgsavemyexams.com |

| Condensation Polymerization | Monomers with two or more functional groups; small molecules eliminated. | Adipic acid, Hexamethylenediamine | Nylon 6,6 | sathyabama.ac.in |

| Anionic Chain-Growth Polymerization | Anion-stabilizing substituents (e.g., phenyl, cyano, carbonyl). | Styrene | Polystyrene | libretexts.org |

| Cationic Chain-Growth Polymerization | Cation-stabilizing groups (e.g., alkyl, phenyl, vinyl). | Isobutylene | Polyisobutylene | libretexts.org |

Components in Functional Supramolecular Assemblies

The field of supramolecular chemistry focuses on the assembly of complex structures through non-covalent interactions, such as hydrogen bonding, electrostatic forces, van der Waals interactions, and metal coordination wikipedia.orgresearchgate.net. These interactions allow molecules to spontaneously form larger architectures with tailored properties, leading to a broad range of applications in areas like nanotechnology, molecular electronics, and biomedical sciences researchgate.net. Key concepts in this field include molecular self-assembly, molecular recognition, and host-guest chemistry wikipedia.org.

While tropolone derivatives, including this compound, possess inherent structural features that could theoretically lend themselves to participation in supramolecular assemblies due to their aromaticity and potential for various non-covalent interactions du.ac.inresearchgate.net, detailed research findings specifically demonstrating this compound as a direct component in functional supramolecular assemblies, complete with specific data tables and extensive research findings on its role in such systems, are not extensively documented within the accessible literature from the conducted searches. General principles of supramolecular assembly often involve the design of building blocks that leverage specific intermolecular forces to create ordered structures rsc.orgmdpi.com. However, specific instances of this compound acting as a primary building block for the construction of functional supramolecular architectures, such as coordination polymers or metal-organic frameworks (MOFs), were not identified wikipedia.orgwikipedia.orgmdpi.commdpi.comnih.govrsc.orgmdpi.com.

The general properties of tropolones, including their dipole moments, are known du.ac.in. For instance, this compound exhibits a dipole moment of 3.91 D du.ac.in. Such polarity can influence intermolecular interactions, which are fundamental to supramolecular chemistry wikipedia.org. However, the direct correlation between this specific property of this compound and its documented utility in forming functional supramolecular assemblies is not detailed in the provided information.

Exploration of Biological Activities and Molecular Mechanisms of 3 Bromotropolone

In Vitro Enzyme Inhibition Studies: Mechanistic Insights

Enzyme inhibition studies are crucial for understanding how a compound interacts with biological targets and can serve as a basis for drug development. These studies typically involve determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50) and investigating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Tropolones, as a class, have been noted for their potential as inhibitors of specific enzymes, which could have implications for therapeutic agent development. However, detailed in vitro enzyme inhibition studies providing specific mechanistic insights and quantitative data (e.g., IC50 values against particular enzymes) solely focused on 3-Bromotropolone are not extensively reported in the readily available scientific literature. While some tropolone (B20159) derivatives have shown inhibitory activity against enzymes like catechol-O-methyltransferase and metalloproteases, specific data for this compound remains limited.

Receptor Binding Profiling and Molecular Target Identification Research

Receptor binding profiling and molecular target identification are fundamental steps in drug discovery, aiming to pinpoint the specific biological macromolecules (receptors, transporters, enzymes, or other proteins) with which a small molecule interacts. Techniques such as radioligand binding assays are employed to measure the affinity and specificity of a compound's interaction with various receptor and transporter binding sites. G protein-coupled receptors (GPCRs), for instance, are a major class of membrane-bound receptors that are vital in numerous physiological processes and are common drug targets. Despite the general interest in tropolones for their diverse biological activities, specific, detailed research findings on the receptor binding profile or identified molecular targets of this compound are not widely documented in the current literature.

Investigations into Antimicrobial and Antifungal Activity Mechanisms

This compound has demonstrated notable antifungal activity. Research has shown its ability to inhibit the growth of the human fungal pathogen Cryptococcus neoformans. Cryptococcus neoformans is a significant pathogen, particularly in immunosuppressed patients, and novel anticryptococcal therapies are needed due to challenges with existing treatments.

In studies evaluating various tropolones for their anticryptococcal potential, this compound exhibited a minimum inhibitory concentration (MIC) of 7 µM against Cryptococcus neoformans. Furthermore, its cytotoxicity against liver hepatoma cells was assessed, yielding a 50% cytotoxicity concentration (CC50) of 95.0 µM. This results in a therapeutic index (TI, CC50/MIC) of 13. The compound has also been identified as fungicidal. These findings suggest that tropolones, including this compound, could serve as a promising scaffold for the development of new antifungal agents.

Antifungal Activity of this compound against Cryptococcus neoformans

| Compound | MIC (µM) against C. neoformans | CC50 (µM) against Liver Hepatoma Cells | Therapeutic Index (CC50/MIC) |

| This compound | 7 | 95.0 | 13 |

Pre-clinical Anticancer Activity Research: Cell Line Studies and Apoptosis Induction Mechanisms

Anticancer research often involves evaluating compounds against various cancer cell lines to determine their antiproliferative effects and to understand the mechanisms by which they induce cell death, such as apoptosis. Apoptosis, or programmed cell death, is a finely regulated process that, when deregulated, contributes to cancer development and resistance to therapies. Many current anticancer drugs exploit intact apoptotic signaling pathways to trigger cancer cell death. While tropolones, as a class, have shown cytotoxic effects on mammalian tumor cells, and some tropolone derivatives have demonstrated tumor-specific cytotoxic activity and induced apoptotic cell death characterized by DNA fragmentation and caspase-3 activation in certain leukemia cell lines, specific detailed preclinical anticancer activity research, including IC50 values against specific cancer cell lines and elucidated apoptosis induction mechanisms for this compound itself, is not widely available in the public domain.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. They involve systematically altering the chemical structure of a compound and observing how these changes affect its biological activity. The goal of SAR studies is to identify specific structural characteristics that are associated with desired biological effects (e.g., improved potency, selectivity, or reduced toxicity) and to guide the rational design of new compounds with optimized properties. This process can involve synthesizing a series of structurally related compounds and testing their biological activity. While the broader class of tropolones has been subject to SAR investigations, particularly concerning their antifungal activity, specific detailed SAR studies focused solely on this compound and its direct derivatives for biological activity optimization are not extensively detailed in the readily accessible scientific literature. General discussions on tropolone SAR often highlight the importance of substituents and their positions on the tropolone core for modulating activity.

Analytical Method Development for 3 Bromotropolone in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating and quantifying components in complex mixtures. labmanager.comdrawellanalytical.comlibretexts.org While specific applications for 3-bromotropolone are not extensively detailed in the provided results, the principles of these techniques can be applied to its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for non-volatile, polar, and thermally unstable compounds. labmanager.comopenaccessjournals.com It separates analytes based on their interactions with a liquid mobile phase and a solid stationary phase packed in a column. labmanager.comopenaccessjournals.com For this compound, a substituted tropolone (B20159), various HPLC methods could be developed.

Key considerations for developing an HPLC method for this compound would include:

Column Selection: A mixed-mode column, which combines reversed-phase and ion-exchange mechanisms, could be effective. helixchrom.com This would allow for the separation of this compound from both polar and non-polar impurities.

Mobile Phase: The mobile phase composition, typically a mixture of a solvent like acetonitrile (B52724) and a buffered aqueous solution, would need to be optimized. helixchrom.com The pH of the buffer can be adjusted to control the ionization state of this compound, thereby influencing its retention time. helixchrom.com

Detection: UV-Vis detectors are commonly used in HPLC and would be suitable for detecting this compound due to its aromatic structure. openaccessjournals.com Mass spectrometry (MS) could also be coupled with HPLC (LC-MS) to provide structural information and enhance selectivity. drawellanalytical.com

A hypothetical HPLC method for this compound could involve a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of a buffering agent like ammonium (B1175870) formate. Detection could be performed at a wavelength corresponding to the maximum absorbance of this compound.

Gas Chromatography (GC)

GC is ideal for volatile and thermally stable compounds. labmanager.comalwsci.com The sample is vaporized and carried through a column by an inert gas. alwsci.com Separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column. alwsci.com

For GC analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability. For instance, the hydroxyl group of the tropolone ring could be converted to a more volatile ether or ester.

A potential GC method could involve:

Derivatization: Reaction with a silylating agent to form a trimethylsilyl (B98337) ether.

Column: A non-polar or medium-polarity capillary column.

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for high sensitivity and specific detection. alwsci.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. labmanager.com | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. alwsci.com |

| Applicability | Suitable for non-volatile, polar, and thermally unstable compounds. labmanager.com | Best for volatile and thermally stable compounds. alwsci.com |

| Sample State | Liquid labmanager.com | Gas (vaporized) alwsci.com |

| Derivatization | Often not required. | May be necessary to increase volatility. |

| Common Detectors | UV-Vis, Fluorescence, Mass Spectrometry (MS). openaccessjournals.com | Flame Ionization Detector (FID), Mass Spectrometry (MS). alwsci.com |

Electrophoretic Methods for Separation and Characterization

Electrophoresis separates charged molecules based on their movement through a medium in an electric field. libretexts.orgadarshcollege.in Cations move towards the cathode (negative electrode) and anions towards the anode (positive electrode). libretexts.org The rate of migration depends on the charge-to-size ratio of the molecule, the strength of the electric field, and the properties of the medium. adarshcollege.in

Capillary Electrophoresis (CZE)

Capillary electrophoresis is a high-resolution technique that uses a narrow capillary tube filled with a conductive buffer. libretexts.org It can be used to separate a wide range of charged species, including organic acids and amines. libretexts.org Given that this compound is an acidic compound, CZE could be a suitable method for its separation and characterization. The separation would be based on its electrophoretic mobility, which is influenced by its charge and size. By controlling the pH of the buffer, the charge on the this compound molecule can be manipulated to optimize separation.

Gel Electrophoresis

Gel electrophoresis utilizes a porous gel matrix, such as agarose (B213101) or polyacrylamide, to separate molecules. adarshcollege.inwikilectures.eu While commonly used for large biomolecules like DNA and proteins, it can also be adapted for smaller molecules. adarshcollege.inwikilectures.eu The gel acts as a molecular sieve, separating molecules based on their size. wikilectures.eu For this compound, a high-concentration polyacrylamide gel would likely be required to achieve effective separation from other small molecules. wikilectures.eu

Table 2: Overview of Electrophoretic Methods for this compound

| Technique | Principle | Potential Application for this compound |

| Capillary Zone Electrophoresis (CZE) | Separation in a capillary based on charge-to-size ratio in an electric field. libretexts.org | High-resolution separation and quantification in research matrices. |

| Gel Electrophoresis (Polyacrylamide) | Separation through a porous gel matrix based on size. wikilectures.eu | Purity assessment and separation from impurities of different sizes. |

Spectrophotometric Assays for Quantification in Research Samples

Spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb light. psu.edu The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To develop a spectrophotometric assay for this compound, the following steps would be necessary:

Determination of Maximum Wavelength (λmax): A UV-Visible spectrum of a pure solution of this compound would be recorded to identify the wavelength at which it exhibits maximum absorbance. This λmax is then used for all subsequent measurements to ensure maximum sensitivity.

Calibration Curve: A series of standard solutions of this compound with known concentrations would be prepared. The absorbance of each standard is measured at the determined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. This graph should be linear over a certain concentration range. researchgate.net

Quantification of Unknown Samples: The absorbance of the research sample containing an unknown concentration of this compound is measured under the same conditions. The concentration can then be determined from the calibration curve. researchgate.net

It is also possible to develop colorimetric assays by reacting this compound with a chromogenic reagent to form a colored complex that can be measured in the visible region of the spectrum. nih.govajol.info This can sometimes improve selectivity and sensitivity.

Table 3: Hypothetical Data for a Spectrophotometric Assay of this compound

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.765 |

| 7.5 | 1.148 |

| 10.0 | 1.530 |

This table represents hypothetical data to illustrate the linear relationship between concentration and absorbance.

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods are highly sensitive and can be used for both the detection and characterization of the redox properties of molecules. frontiersin.orgbiomers.net These techniques involve measuring the current or potential changes at an electrode surface resulting from a chemical reaction.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for studying the redox behavior of a compound. nih.gov It involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. For this compound, CV could be used to determine its oxidation and reduction potentials, providing insight into its electron transfer properties.

Amperometric and Voltammetric Detection

Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) can be used for highly sensitive quantification. nih.govmdpi.com These methods apply a series of voltage pulses to the electrode and measure the resulting current. By optimizing the parameters, very low detection limits can be achieved. nih.gov An electrode, such as a glassy carbon electrode, could be modified with specific materials to enhance its sensitivity and selectivity towards this compound. frontiersin.org

The development of an electrochemical sensor for this compound would involve:

Electrode Selection and Modification: Choosing a suitable working electrode and potentially modifying its surface to improve the electrochemical response.

Optimization of Parameters: Optimizing the pH of the supporting electrolyte, the scan rate (for CV), and the pulse parameters (for DPV or SWV).

Calibration: Constructing a calibration curve by plotting the peak current against the concentration of this compound standards.

Table 4: Key Electrochemical Techniques and Their Application to this compound

| Technique | Principle | Information Gained for this compound |

| Cyclic Voltammetry (CV) | Measures current response to a triangular potential waveform. nih.gov | Oxidation and reduction potentials, reversibility of redox processes. |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep to enhance sensitivity. frontiersin.org | Quantitative determination at low concentrations. |

| Square Wave Voltammetry (SWV) | Applies a square wave potential waveform, offering high speed and sensitivity. nih.gov | Highly sensitive quantification in research samples. |

Future Research Trajectories and Emerging Avenues for 3 Bromotropolone

Integration into Advanced Materials Science: Optoelectronic and Sensing Applications

The unique structural features of tropolone (B20159) derivatives, including 3-Bromotropolone, suggest potential for their integration into advanced materials, particularly for optoelectronic and sensing applications. While direct applications of this compound in these fields are still emerging, the broader class of tropolones and their derivatives, such as azulene-based conjugated systems, have shown promise as optoelectronic materials uni.lu. Tropolone itself is a seven-membered aromatic ring compound nih.govthegoodscentscompany.com. Research into organophosphorus materials, for example, encompasses applications in single-molecule sensors, field-effect transistors, organic light-emitting diodes, and polymeric materials for organic photovoltaic applications nih.gov. Studies involving the infrared spectra of this compound contribute to the fundamental understanding of its physical properties, which is crucial for material science applications nih.gov. The general field of materials science, including advanced materials engineering, focuses on understanding and applying electrical, magnetic, and optical properties, which are relevant for optoelectronic and sensing technologies nih.govuni.luuni.lu.

Application in Drug Discovery Lead Optimization Research (Pre-clinical, Mechanism-focused)

This compound has demonstrated direct relevance in preclinical drug discovery, particularly in the context of antifungal research. Recent preclinical studies have identified this compound as a compound with antifungal activity against Candida species uni.lu. This suggests its potential as a lead compound for developing new antifungal agents.

Antifungal Activity of this compound in Preclinical Studies uni.lu

| Compound | MIC (µg/mL) | IC50 (µM) |

| This compound | 7 | 13 |

| NSC 282885 | 6 | 4.3 |

Note: The specific organism for MIC/IC50 values was not detailed in the snippet, but the context indicates antifungal activity against Candida.

The process of lead optimization in drug discovery focuses on refining the chemical structures of identified lead compounds to enhance their drug-like properties, including potency, selectivity, and stability uni.luuni.lunih.govnih.gov. This involves systematic alterations and rigorous testing in biological assays uni.lunih.gov. While this compound itself shows activity, its derivatives are also being explored. For instance, novel 2-tropolonyl substituted quinoline-4-carboxylic acids, synthesized from precursors like 3-acetyl-5-bromotropolone, have shown activities in the 3-9 microM range, providing leads for antiparasitic drugs nih.gov. Preclinical studies are crucial for evaluating a drug's safety, efficacy, and pharmacological profile in animal models before human clinical trials, aiming to predict therapeutic efficacy and understand the mechanism of action wikipedia.orgwikipedia.orgnih.gov.

Sustainable Synthesis and Biocatalytic Transformations of this compound

The synthesis of brominated tropolones, including this compound, has historically involved halogenation followed by elimination, where the distribution of bromotropolones is dependent on the amount of bromine used wikiwand.com. Future research is geared towards more sustainable and environmentally responsible synthetic routes. Biocatalysis offers a promising avenue for such transformations, leveraging enzymes as catalysts which can operate with high selectivity and under milder, aqueous conditions, reducing environmental impact thegoodscentscompany.com.

Although challenges exist in the general synthetic application of biocatalytic methods for tropolone molecules, progress is being made in identifying and optimizing enzymes for tropolone formation thegoodscentscompany.com. Novel biocatalytic halogenation methods for arenes, including enzymatic bromination, are being developed, which could be highly relevant for the sustainable synthesis of brominated compounds like this compound. The integration of biocatalysis with traditional chemical transformations is also being explored to expand the range of organic chemicals synthesizable from renewable resources like D-glucose.

Exploration of Novel Reactivities and Catalytic Potentials

This compound exhibits specific reactivities that are being investigated for their synthetic utility. For instance, the reaction of this compound with diethyl malonate in the presence of sodium ethoxide (EtONa) yields an 8-hydroxy derivative. Studies have also examined the reactivity of this compound with caustic alkali uni.lu. Furthermore, nitration of o-bromotropolone (a positional isomer) yields the γ-nitro-derivative. Interestingly, this compound has been noted not to react with iodine under certain conditions, unlike other tropolone derivatives.

While tropolones generally show no apparent carbonyl reactivity, attempts to prepare ketonic derivatives have not been successful. The broader class of tropone (B1200060) derivatives is also explored for their catalytic potentials, such as in cycloaddition reactions catalyzed by Lewis acids, with computational studies providing insights into their mechanisms and selectivity. The exploration of novel reactivities of this compound and its derivatives can lead to the development of new synthetic methodologies and the discovery of novel compounds with desired properties.

Development of Advanced Computational Models for Predicting this compound Properties and Reactivity

Computational modeling plays an increasingly vital role in predicting the properties and reactivity of chemical compounds, including this compound. Techniques such as Density Functional Theory (DFT) calculations are used to examine reaction mechanisms and catalytic roles for tropone derivatives, providing insights into their electronic structure and reactivity. Computational models are also applied in chemical safety assessment to predict toxicity and pharmacokinetic effects, often relying on structure-activity relationships (SARs) where similar molecules are expected to have similar effects.

Advanced computational approaches, including Molecular Dynamics (MD) simulations, are employed to understand interactions within complex molecular systems. For tropolones, computational methods like NICS (Nucleus-Independent Chemical Shift) calculations and NBO (Natural Bond Orbital) analysis are used to study aromaticity and electronic properties nih.gov. The development of more sophisticated computational models can help in predicting this compound's behavior in various chemical environments, its interactions with biological targets, and its potential for new applications, thereby accelerating research and development efforts.

常见问题

Q. How can systematic reviews reconcile inconsistent reports on this compound’s antioxidant vs. pro-oxidant effects?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines. Stratify studies by assay type (e.g., DPPH vs. ROS probes), concentration ranges, and cell models. Apply Egger’s test to assess publication bias. Highlight methodological heterogeneity (e.g., antioxidant controls) as a source of contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。